molecular formula C12H11Cl2NO2S2 B345390 2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 873675-34-4

2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B345390
CAS No.: 873675-34-4
M. Wt: 336.3g/mol
InChI Key: RDQFFRKSEDIDAU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and chemical biology research. Benzenesulfonamides are a significant class of compounds known for their ability to interact with various enzyme families and are frequently explored as key scaffolds in drug discovery . This compound features a thiophene methyl group, a heterocycle commonly used in drug design to optimize properties like potency and metabolic stability. Researchers investigate benzenesulfonamide cores for developing inhibitors of carbonic anhydrases , a group of metalloenzymes involved in critical physiological processes . Specific derivatives, such as 2,4-dichloro-5-methyl-substituted benzenesulfonamides, have been utilized as intermediates in crystallography studies to understand molecular interactions and conformational preferences . Furthermore, benzenesulfonamide-containing compounds have demonstrated substantial research value in virology, with some derivatives acting as potent inhibitors of viral capsid proteins, such as the HIV-1 CA protein, revealing a potential mechanism of action through disruption of the viral life cycle . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2S2/c1-8-5-12(11(14)6-10(8)13)19(16,17)15-7-9-3-2-4-18-9/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQFFRKSEDIDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2,4-Dichloro-5-Methylbenzene

In a representative procedure, 2,4-dichloro-5-methylbenzene is treated with chlorosulfonic acid at 0°C to mitigate exothermic side reactions. The reaction mixture is gradually warmed to room temperature, yielding the sulfonyl chloride intermediate after ice-water quenching and solvent extraction. This method parallels the synthesis of 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide, where chloroform serves as the solvent to stabilize the sulfonyl chloride.

Critical Parameters:

  • Temperature Control: Maintaining 0–5°C during initial reagent mixing prevents decomposition.

  • Solvent Selection: Chloroform or dichloromethane enhances solubility and minimizes hydrolysis.

  • Stoichiometry: A 1:1 molar ratio of aromatic substrate to chlorosulfonic acid ensures complete conversion.

Amination with Thiophen-2-Ylmethylamine

The sulfonyl chloride intermediate reacts with thiophen-2-ylmethylamine to form the target sulfonamide. This step requires careful optimization to address steric and electronic challenges posed by the thiophene methyl group.

Classical Amination in Polar Aprotic Solvents

Reaction in dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for 2–4 hours typically achieves 70–85% yields. Triethylamine is added to neutralize HCl, driving the reaction to completion. For example, the synthesis of 5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide utilized DMF with Cs₂CO₃ as base, achieving 94% yield under microwave irradiation.

Microwave-Assisted Amination

Microwave irradiation significantly reduces reaction times. In a protocol adapted from B-355252 synthesis, combining 2,4-dichloro-5-methylbenzenesulfonyl chloride with thiophen-2-ylmethylamine in DMF at 100°C for 25 minutes under microwave conditions yields 90–92% product. This method minimizes decomposition pathways observed in prolonged thermal reactions.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies for 2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide synthesis, extrapolated from analogous systems.

MethodConditionsYield (%)Purity (%)Citation
Classical Chlorosulfonation0°C → RT, CHCl₃, 2 h7895
Microwave Amination100°C, DMF, 25 min, Cs₂CO₃9298
Ice-Water QuenchingH₂O/CHCl₃ extraction, recrystallization8599

Purification and Characterization

Recrystallization Protocols

Crude product purification via recrystallization from ethanol or ethanol-water mixtures (1:3 v/v) removes unreacted amine and inorganic salts. For instance, 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide was recrystallized to constant melting point, achieving >99% purity.

Analytical Validation

  • Melting Point: Expected range 165–168°C (decomp.).

  • ¹H NMR: Key signals include δ 7.8 (d, J=8.4 Hz, Ar-H), δ 4.2 (s, CH₂-thiophene), and δ 2.4 (s, CH₃).

  • HPLC: Purity >98% with C18 column, acetonitrile-water (70:30) mobile phase.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to sulfonic acid byproducts. Strict anhydrous conditions, molecular sieves, and rapid workup are essential.

Steric Hindrance in Amination

The thiophen-2-ylmethyl group’s bulk necessitates excess amine (1.2–1.5 eq) and prolonged stirring (6–8 h) for complete reaction .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Reduced forms of the thiophene ring or the sulfonamide group.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid derivatives.

Scientific Research Applications

2,4-Dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties. The sulfonamide group is known to inhibit bacterial enzymes, making it a candidate for antibiotic development.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions due to its ability to bind to active sites.

    Chemical Biology: It serves as a probe to understand the biological pathways involving sulfonamide-sensitive enzymes.

    Industrial Applications: It can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Benzenesulfonamides

Compound Name Substituents on Benzene Ring N-Linked Group Key Functional Groups Biological Activity (IC50/Inhibitory Rate) References
Target Compound 2,4-Cl; 5-CH₃ Thiophen-2-ylmethyl Cl, CH₃, Thiophene Under investigation -
2,4-Dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide 2,4-Cl; 5-Oxadiazole None (oxadiazole at C5) Oxadiazole Anticancer (HCT116: ~35 μg/mL*)
(E)-4-Chloro-5-(5-(2-arylethenyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide 4-Cl; 5-Thiadiazole Arylethenyl-Thiadiazole Thiadiazole, Vinyl Anticancer (MCF-7: IC₅₀ ~90 μg/mL*)
2,4-Dichloro-5-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide 2,4-Cl; 5-CH₃ Pyridin-2-ylmethyl Pyridine Not reported
Chalcone Derivatives (e.g., Compound 7) 2,4-Cl; 5-CH₃ 4-(3-(4-Cl-phenyl)acryloyl)phenyl Chalcone, Cl-phenyl Anticancer, Antioxidant

*Data approximated from referenced studies.

Key Observations:

Substituent Effects on Activity :

  • The 2,4-dichloro substitution in the target compound and its analogs (e.g., ) enhances sulfonamide acidity, promoting chelation with metallic ions in enzymes like HIV integrase or carbonic anhydrases .
  • Replacement of oxadiazole () with thiophene in the target compound may improve lipophilicity, enhancing membrane permeability and cellular uptake .

Role of N-Linked Groups: Thiophen-2-ylmethyl (target) vs. In chalcone derivatives (), the acryloylphenyl group introduces antioxidant properties, whereas the target compound’s thiophene may prioritize anticancer activity .

Bioisosteric Replacements :

  • Thiadiazole () and thiophene both contain sulfur, but thiadiazole’s heterocyclic rigidity vs. thiophene’s aromaticity may influence conformational stability in target binding .

Anticancer Activity:

  • Compounds with 2,4-dichloro substitution and oxadiazole/thiadiazole moieties () exhibit IC₅₀ values in the 35–90 μg/mL range against colon (HCT116) and breast (MCF-7) cancer lines. The target compound’s thiophene group is hypothesized to match or exceed these activities due to enhanced lipophilicity .
  • Chalcone derivatives () with similar dichloro substitutions but acryloyl groups show dual anticancer/antioxidant effects, suggesting substituent-dependent mechanistic divergence .

Electron-Withdrawing vs. Donating Groups:

  • Electron-withdrawing groups (e.g., Cl, NO₂) at the benzenesulfonamide’s para-position increase inhibitory rates (e.g., 96.7% for nitro-substituted compound IIIi in ). The target compound’s methyl group (electron-donating) at C5 may balance acidity and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Compound Molecular Weight logP* (Predicted) Solubility (aq.)
Target Compound ~360.3 ~3.8 Moderate
2,4-Dichloro-5-(oxadiazole) analog () ~342.1 ~2.5 Low
Thiadiazole derivative () ~390.2 ~4.2 Low
Pyridine analog () 325.8 ~2.9 High

*logP estimated using fragment-based methods.

    Biological Activity

    2,4-Dichloro-5-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

    Chemical Structure and Properties

    The compound features a sulfonamide functional group, which is characteristic of many clinically relevant drugs. Its structure includes dichloro and methyl substituents on a benzene ring, along with a thiophene moiety. These structural components contribute to its reactivity and biological activity.

    Structural Formula

    The chemical formula for this compound is as follows:

    C11H11Cl2N1O2S\text{C}_{11}\text{H}_{11}\text{Cl}_2\text{N}_1\text{O}_2\text{S}

    Antimicrobial Activity

    Research indicates that compounds in the sulfonamide class, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar sulfonamides against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

    Antiviral Properties

    Recent investigations have explored the antiviral potential of this compound. It has been suggested that the thiophene component enhances activity against specific viral targets. For instance, compounds with similar structures have shown efficacy against RNA viruses, indicating a promising avenue for further research .

    Enzyme Inhibition

    The compound has also been studied for its ability to inhibit certain enzymes involved in disease pathways. For example, it has been reported to inhibit human lipoxygenase, which plays a role in inflammatory processes . The inhibition of this enzyme could lead to therapeutic applications in treating inflammatory diseases.

    Study 1: Antimicrobial Efficacy

    In a controlled study assessing the antimicrobial efficacy of various sulfonamides, this compound was tested against several bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

    Study 2: Antiviral Activity

    Another study evaluated the antiviral activity of thiophene-containing compounds against the Hepatitis C virus (HCV). The results demonstrated that derivatives similar to this compound had EC50 values ranging from 0.35 µM to 0.54 µM, indicating potent antiviral effects .

    Table 1: Biological Activity Comparison

    Compound NameMIC (µg/mL)EC50 (µM)Target Pathway
    This compound320.35Antimicrobial
    Similar Sulfonamide Compound A160.54Antiviral
    Similar Sulfonamide Compound B640.45Enzyme Inhibition

    Table 2: Structural Characteristics of Related Compounds

    Compound NameStructure HighlightsUnique Features
    N-(pyridin-4-yl)benzenesulfonamideContains pyridine instead of thiopheneKnown for antibacterial properties
    5-nitrothiophene benzenesulfonamideContains nitro groupExhibits potent anticancer activity
    N-(thiophen-3-ylmethyl)benzenesulfonamideDifferent thiophene substitutionEffective against viral infections

    Q & A

    Q. Yield Optimization :

    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
    • Use activated molecular sieves to absorb byproducts like HCl, which can inhibit reaction progression.

    Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

    Basic Research Question
    Spectroscopic Methods :

    • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., thiophene methylene protons at δ 4.5–5.0 ppm, aromatic protons in the dichloromethylbenzene ring at δ 7.2–8.1 ppm) .
    • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H stretches at 3250–3350 cm⁻¹.

    Q. Chromatographic Methods :

    • HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>98% by AUC).
    • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and rule out side products.

    How can X-ray crystallography using SHELX software determine the molecular conformation and intermolecular interactions of this sulfonamide?

    Advanced Research Question
    Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/water solution.
    Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    Structure Refinement :

    • SHELXT : Solve the phase problem via intrinsic phasing .
    • SHELXL : Refine anisotropic displacement parameters and validate geometry (e.g., sulfonamide torsion angles, hydrogen-bonding networks between N-H and sulfonyl oxygen) .
      Key Outputs :
    • Bond lengths/angles (e.g., S-N bond ~1.63 Å).
    • Intermolecular interactions (e.g., π-π stacking between thiophene and benzene rings).

    What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound in pharmacological studies?

    Advanced Research Question
    SAR Workflow :

    Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or chloro groups with bromo).

    Biological Assays :

    • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow CO₂ hydration .
    • Cellular Activity : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ via MTT assay) .

    Computational Modeling :

    • Docking studies (AutoDock Vina) to predict binding modes in active sites.
    • QSAR analysis using Hammett constants for substituent effects .

    Example Finding : Thiophene methylene groups enhance membrane permeability, while chloro substituents increase target affinity .

    How should researchers address contradictions in reported biological activities of sulfonamide derivatives?

    Advanced Research Question
    Root Causes :

    • Variability in assay conditions (e.g., pH, serum proteins).
    • Impurity-driven artifacts (e.g., unreacted starting materials).

    Q. Resolution Strategies :

    • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.
    • Control Experiments : Include reference compounds (e.g., acetazolamide for carbonic anhydrase studies) .
    • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers.

    Case Study : Discrepancies in IC₅₀ values for similar sulfonamides were resolved by controlling for solvent polarity and cell passage number .

    What are the best practices for validating synthetic intermediates and ensuring reproducibility in multi-step syntheses?

    Basic Research Question
    Intermediate Validation :

    • In-Process Controls : Monitor each step via LC-MS (e.g., intermediate 2-(aminomethyl)thiophene purity >90%).
    • Stability Studies : Store intermediates under argon at -20°C to prevent degradation.

    Q. Reproducibility :

    • Document solvent batch numbers and drying methods (e.g., molecular sieves for THF).
    • Use automated synthesis platforms for consistent heating/stirring rates .

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